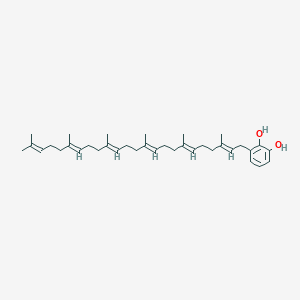

2-Hexaprenyl-6-hydroxyphenol

Description

Properties

Molecular Formula |

C36H54O2 |

|---|---|

Molecular Weight |

518.8 g/mol |

IUPAC Name |

3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,2-diol |

InChI |

InChI=1S/C36H54O2/c1-28(2)14-8-15-29(3)16-9-17-30(4)18-10-19-31(5)20-11-21-32(6)22-12-23-33(7)26-27-34-24-13-25-35(37)36(34)38/h13-14,16,18,20,22,24-26,37-38H,8-12,15,17,19,21,23,27H2,1-7H3/b29-16+,30-18+,31-20+,32-22+,33-26+ |

InChI Key |

LXZAKEGPNJYZBT-LSRIWWPWSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C |

Origin of Product |

United States |

Occurrence and Biological Distribution in Model Organisms

Presence as a Hexaprenyl Intermediate in Eukaryotic Ubiquinone Biosynthesis (e.g., Saccharomyces cerevisiae)

In eukaryotes, such as the model organism Saccharomyces cerevisiae (baker's yeast), 2-hexaprenyl-6-hydroxyphenol is a recognized intermediate in the biosynthesis of Coenzyme Q₆ (UQ₆). researchgate.netresearchgate.net The biosynthesis of ubiquinone in yeast begins with the formation of a polyprenyl diphosphate (B83284) tail, which in the case of S. cerevisiae, is a hexaprenyl diphosphate synthesized by the enzyme Coq1. tandfonline.comtandfonline.com This hexaprenyl tail is then attached to a benzoquinone ring precursor.

The pathway in S. cerevisiae involves a series of modifications to the aromatic ring. After the initial prenylation of 4-hydroxybenzoate (B8730719) (PHB), the resulting intermediate, 3-hexaprenyl-4-hydroxybenzoate, undergoes hydroxylation at the C5 position, catalyzed by Coq6, a flavin-dependent monooxygenase. tandfonline.comtandfonline.comresearchgate.net This is followed by an O-methylation step at the C3-hydroxyl group, carried out by the methyltransferase Coq3, to form 3-hexaprenyl-4-hydroxy-5-methoxybenzoate. tandfonline.comhmdb.ca Subsequent decarboxylation of this compound yields 2-hexaprenyl-6-methoxyphenol. oup.com

However, another proposed pathway in eukaryotes suggests the formation of 2-polyprenyl-6-hydroxyphenol as an intermediate. researchgate.netresearchgate.net In this pathway, after the formation of 3-polyprenyl-4-hydroxybenzoate, a decarboxylation step occurs to produce 2-polyprenylphenol, which is then hydroxylated to form 2-polyprenyl-6-hydroxyphenol. researchgate.netresearchgate.net This intermediate is subsequently methylated to 2-polyprenyl-6-methoxyphenol. researchgate.netresearchgate.net

The enzymes involved in ubiquinone biosynthesis in yeast are designated with "Coq" nomenclature. The specific enzymes and their corresponding steps leading to and from 2-hexaprenyl-6-hydroxyphenol and related intermediates are detailed in the table below.

Comparative Analysis with Octaprenyl Analogues in Prokaryotic Systems (e.g., Escherichia coli)

The prokaryotic pathway, extensively studied in E. coli, diverges from the eukaryotic pathway after the formation of 3-polyprenyl-4-hydroxybenzoate. researchgate.netresearchgate.net In E. coli, this intermediate undergoes decarboxylation first, catalyzed by UbiD and UbiX, to form 2-octaprenylphenol (B1237511). tandfonline.comnih.gov This is then hydroxylated by UbiI to produce the octaprenyl analogue, 2-octaprenyl-6-hydroxyphenol. tandfonline.comnih.gov This intermediate is subsequently methylated by the O-methyltransferase UbiG to form 2-octaprenyl-6-methoxyphenol (B1238461). tandfonline.comoup.com

A key difference lies in the initial ring modification steps. While eukaryotes generally hydroxylate before decarboxylating, prokaryotes decarboxylate first. researchgate.net This leads to the formation of 2-octaprenyl-6-hydroxyphenol as a distinct intermediate in E. coli. The enzymes in the E. coli ubiquinone biosynthesis pathway are denoted by "Ubi".

The following table provides a comparative overview of the relevant enzymes and intermediates in S. cerevisiae and E. coli.

Role as an Intermediate in the Biosynthesis of Related Prenylquinones (e.g., Rhodoquinone (B1236329) in Rhodospirillum rubrum)

Beyond ubiquinone, 2-hexaprenyl-6-hydroxyphenol or its analogues can be precursors to other related prenylquinones in certain organisms. A notable example is the biosynthesis of rhodoquinone (RQ) in the purple nonsulfur bacterium Rhodospirillum rubrum. asm.orgnih.govnih.gov Rhodoquinone is structurally similar to ubiquinone but possesses an amino group instead of a methoxy (B1213986) group at the C-2 position of the benzoquinone ring. nih.gov

Early studies suggested that rhodoquinone biosynthesis might diverge from the ubiquinone pathway. More recent research in R. rubrum has provided strong evidence that ubiquinone itself is a direct precursor to rhodoquinone. researchgate.netasm.orgnih.gov In this bacterium, which produces Coenzyme Q₁₀, the ubiquinone molecule is synthesized first, and then the methoxy group is replaced by an amino group in a subsequent step to form rhodoquinone. This conversion is catalyzed by the enzyme RquA. nih.gov

However, in other organisms like the nematode Caenorhabditis elegans, the pathway for rhodoquinone biosynthesis appears to be different. nih.gov In C. elegans, it is proposed that the pathway diverges earlier, utilizing 3-hydroxyanthranilate instead of 4-hydroxybenzoate as the initial ring precursor. nih.gov This would introduce the nitrogen atom at the beginning of the synthetic sequence, rather than as a late-stage modification of ubiquinone.

Therefore, while a direct role for 2-hexaprenyl-6-hydroxyphenol as an intermediate in rhodoquinone biosynthesis is not established in all RQ-producing organisms, the close structural relationship and the demonstrated conversion of ubiquinone to rhodoquinone in R. rubrum highlight the interconnectedness of these biosynthetic pathways.

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Utilization and Initial Aromatic Ring Modifications

The foundation of the aromatic portion of 2-Hexaprenyl-6-hydroxyphenol is laid by the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in bacteria, archaea, fungi, algae, and plants. wikipedia.org

The shikimate pathway is a seven-step metabolic sequence that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4-P) into chorismate. wikipedia.orgnih.gov This pathway is a critical junction in metabolism, as chorismate serves as the precursor for the aromatic amino acids tryptophan, phenylalanine, and tyrosine. wikipedia.orgnih.gov In the context of 2-Hexaprenyl-6-hydroxyphenol biosynthesis, chorismate can be converted to 4-hydroxybenzoate (B8730719), which can then serve as the aromatic precursor. pan.olsztyn.pl Alternatively, in some organisms like Saccharomyces cerevisiae, tyrosine, itself a product derived from chorismate, can be utilized to form 4-hydroxybenzoate. pan.olsztyn.pl

Table 1: Key Precursors from the Shikimate Pathway

| Precursor | Originating Pathway | Role in 2-Hexaprenyl-6-hydroxyphenol Biosynthesis |

|---|---|---|

| Chorismate | Shikimate Pathway | Primary branch point metabolite leading to the formation of the aromatic head group. wikipedia.orgnih.gov |

The characteristic hexaprenyl side chain of 2-Hexaprenyl-6-hydroxyphenol is an isoprenoid, a large and diverse class of organic molecules built from five-carbon isoprene (B109036) units. The synthesis of these units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway. tandfonline.comresearchgate.net

The MVA pathway is the primary route for isoprenoid precursor synthesis in archaea and eukaryotes, including mammals. tandfonline.com It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). tandfonline.com A series of enzymatic reactions then converts HMG-CoA into IPP and DMAPP. tandfonline.com In plants, the MVA pathway is located in the cytoplasm and is crucial for the synthesis of various isoprenoids. nih.govresearchgate.net While both pathways can contribute to polyprenol synthesis in plants, the MVA pathway is often associated with the later stages of chain elongation. nih.gov

The MEP pathway is prevalent in most prokaryotes, some protozoans, and in the plastids of plants and algae. tandfonline.comresearchgate.net This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. oup.com The MEP pathway supplies IPP and DMAPP for the biosynthesis of various essential isoprenoids in plants, including those involved in photosynthesis and hormones. oup.comoup.com Studies have shown that the MEP pathway can significantly contribute to the initial stages of polyprenyl chain synthesis in plants. nih.gov The exchange of intermediates between the MVA and MEP pathways has been observed, indicating a degree of metabolic crosstalk. nih.govoup.com

Table 2: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | 2C-Methyl-D-erythritol-4-phosphate (MEP) Pathway |

|---|---|---|

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde-3-phosphate |

| Cellular Location (Plants) | Cytoplasm | Plastids |

| Primary Organisms | Archaea, Eukaryotes | Most Prokaryotes, Plants (plastids), Algae |

| Key Products | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |

Polyprenyl Diphosphate Synthesis (Isoprenoid Side Chain Formation)

Mevalonate (MVA) Pathway Contributions

Sequential Enzymatic Transformations Leading to 2-Hexaprenyl-6-hydroxyphenol

The assembly of 2-Hexaprenyl-6-hydroxyphenol from its aromatic and isoprenoid precursors is a carefully orchestrated series of enzymatic reactions.

The crucial step in the formation of 2-Hexaprenyl-6-hydroxyphenol is the attachment of the hexaprenyl side chain to the aromatic ring. This reaction, known as prenylation, is catalyzed by a class of enzymes called polyprenyl diphosphate synthases, also referred to as prenyltransferases. tandfonline.comresearchgate.netkyoto-u.ac.jp These enzymes facilitate the transfer of a polyprenyl group, in this case, a hexaprenyl diphosphate, to an aromatic acceptor molecule like 4-hydroxybenzoate. researchgate.netkyoto-u.ac.jp The resulting product is a prenylated aromatic compound that serves as a direct precursor to 2-Hexaprenyl-6-hydroxyphenol. This initial prenylation is a key diversification step in the biosynthesis of many natural products. researchgate.net Following this, further enzymatic modifications, such as hydroxylation, lead to the final structure of 2-Hexaprenyl-6-hydroxyphenol. tandfonline.com

Hydroxylation Steps to Form 2-Polyprenyl-6-hydroxyphenol

The formation of 2-polyprenyl-6-hydroxyphenol is a crucial hydroxylation event in the aerobic biosynthesis of coenzyme Q. expasy.org In organisms like Escherichia coli, this step follows the decarboxylation of 3-polyprenyl-4-hydroxybenzoate to 2-polyprenylphenol. oup.comtandfonline.com The subsequent hydroxylation of 2-polyprenylphenol at the C6 position of the benzene (B151609) ring yields 2-polyprenyl-6-hydroxyphenol. researchgate.netuniprot.org

This reaction is catalyzed by the enzyme 2-polyprenylphenol 6-hydroxylase. expasy.orgexpasy.org In E. coli, this enzyme is known as UbiI. expasy.orguniprot.org UbiI is a FAD-dependent monooxygenase that requires molecular oxygen to carry out the hydroxylation, making it a key step in the aerobic pathway. uniprot.org The enzyme from Neisseria meningitidis, named UbiM, has also been shown to catalyze this hydroxylation, in addition to subsequent ones in the pathway. expasy.org

Downstream Enzymatic Reactions Involving 2-Hexaprenyl-6-hydroxyphenol as a Substrate

Once formed, 2-hexaprenyl-6-hydroxyphenol serves as the substrate for a series of modification reactions that continue the assembly of the mature ubiquinone molecule.

The next step in the pathway is the O-methylation of the newly added hydroxyl group. researchgate.net In this reaction, 2-hexaprenyl-6-hydroxyphenol is converted to 2-hexaprenyl-6-methoxyphenol. researchgate.neth-its.org

Table 1: Key Methyltransferases in Ubiquinone Biosynthesis

| Enzyme | Organism Type | Gene Name | Substrate in Pathway | Product |

|---|---|---|---|---|

| O-methyltransferase | Prokaryotic (E. coli) | ubiG | 2-Polyprenyl-6-hydroxyphenol | 2-Polyprenyl-6-methoxyphenol |

Following the O-methylation of 2-hexaprenyl-6-hydroxyphenol, the resulting compound, 2-hexaprenyl-6-methoxyphenol, undergoes further modifications. The sequence of these events differs significantly between prokaryotes and eukaryotes. oup.com

In the prokaryotic pathway of E. coli, a series of alternating hydroxylations and methylations occur. oup.comtandfonline.com The next step is a hydroxylation catalyzed by the enzyme UbiH, also known as 2-octaprenyl-6-methoxyphenol (B1238461) hydroxylase. tandfonline.comuniprot.org This is followed by a C-methylation (UbiE), another hydroxylation (UbiF), and a final O-methylation (UbiG) to complete the benzoquinone ring. tandfonline.com

The enzyme Coq6, a flavin-dependent monooxygenase, performs a critical hydroxylation at position C5 in the eukaryotic pathway in S. cerevisiae. plos.orgebi.ac.uknih.gov While functionally related to the prokaryotic hydroxylases, Coq6 acts on a different intermediate, typically before the decarboxylation step. tandfonline.complos.org In some cases, yeast cells lacking a functional Coq6 enzyme have been found to accumulate 3-hexaprenyl-4-hydroxyphenol, indicating that decarboxylation can occur prior to the C5-hydroxylation catalyzed by Coq6. plos.org

Decarboxylation is another key step where the pathways diverge. In E. coli, this reaction is catalyzed by the UbiD/UbiX enzyme system and occurs early in the pathway, before the formation of 2-polyprenylphenol and, consequently, before the synthesis of 2-hexaprenyl-6-hydroxyphenol. tandfonline.comfrontiersin.orgarxiv.org In eukaryotes, decarboxylation generally happens at a later stage. reactome.org

Chemical Synthesis and Derivatization Strategies for Research

Laboratory Synthesis Approaches for 2-Hexaprenyl-6-hydroxyphenol and Related Prenylated Phenols

The synthesis of prenylated phenols, including structures related to 2-hexaprenyl-6-hydroxyphenol, often involves the strategic introduction of a prenyl side chain onto a phenolic backbone. While a specific documented synthesis for 2-hexaprenyl-6-hydroxyphenol is not prevalent in the reviewed literature, general and well-established methods for creating ortho-prenylated phenols can be applied.

One common strategy is the direct ortho-alkylation of phenoxides . In this approach, a phenol (B47542) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, reacting at the ortho carbon with a prenyl halide (e.g., prenyl bromide). nih.gov However, this method can suffer from moderate yields and competing side reactions such as O-alkylation, para-prenylation, and bis-prenylation, particularly if the para position is not blocked. nih.gov

Another powerful technique is directed ortho-metalation (DoM) . This method provides high regioselectivity for functionalizing the position ortho to a directing group on an aromatic ring. nih.gov For phenols, the hydroxyl group can be protected as a carbamate (B1207046), which then directs lithiation to the adjacent ortho position using a strong base like sec-butyllithium. Subsequent reaction with an electrophile, such as prenyl bromide, installs the prenyl group. The final step involves the deprotection of the carbamate to reveal the free phenol. nih.gov

The Claisen rearrangement of an allyl phenyl ether is a classic method for synthesizing ortho-prenylated phenols. nih.gov A variation, the Florisil® catalyzed nih.govCurrent time information in Bangalore, IN.-sigmatropic shift, has been used as an entryway into novel mycophenolic acid analogues and could be adapted for this purpose. nih.gov

For more complex, substituted phenols, multi-step sequences are often required. For instance, the synthesis of colletochlorin B, a chlorinated and prenylated resorcylic acid lactone, has been achieved through various routes, often involving the late-stage introduction of the prenyl group onto a pre-functionalized aromatic core. figshare.com Some syntheses of related natural products like colletochlorin D start from simple precursors like orcinol, which undergoes a sequence of formylation, chlorination, and finally, a low-efficiency prenylation. figshare.com

Regioselective Functionalization Techniques for Diverse Aromatic Scaffolds

Achieving regioselectivity is a central challenge in the synthesis of specifically substituted aromatic compounds like 2-hexaprenyl-6-hydroxyphenol. Several advanced techniques have been developed to control the position of functionalization on a phenolic ring.

Palladium-catalyzed coupling reactions offer a versatile method for the regioselective synthesis of prenylphenols. clockss.org This approach involves the coupling of an iodophenol with an appropriate prenyl precursor, such as 2-methyl-3-butyn-2-ol. The reaction proceeds with high regioselectivity, dictated by the initial position of the iodine atom on the phenol ring. This method is particularly useful for phenols bearing strongly electron-withdrawing substituents, which are often unreactive in traditional Friedel-Crafts alkylations. clockss.org

Directed ortho-metalation (DoM) , as mentioned previously, is a premier strategy for site-specific functionalization. nih.gov The choice of the directing group is critical and allows for precise control. While effective, this method can be challenging for aromatic compounds with multiple oxygen substituents, as unintended proton transfers can quench the desired reaction. nih.gov

Heterogeneous catalysis using acidic clays (B1170129) or alumina (B75360) provides another avenue for regioselective prenylation. nih.govmcmaster.ca For example, alumina has been shown to direct the ortho-allylation of phenols, mimicking the transformations carried out by prenyltransferase enzymes in nature. mcmaster.ca This method has been successfully applied to the synthesis of several plant-derived prenylated phenolic natural products. mcmaster.ca Similarly, electron-rich phenols like hydroquinone (B1673460) can undergo prenylation with a prenyl alcohol in the presence of a Lewis acid such as BF₃•OEt₂. nih.gov

Finally, enzymatic approaches, while primarily used for derivatization, highlight the potential for ultimate regiocontrol. Lipase-catalyzed regioselective deacetylation has been used as a key step in the synthesis of other prenylated phenols, allowing for the differentiation between multiple hydroxyl groups on a complex molecule. researchgate.net

Synthesis of Structural Analogues and Modified Derivatives for Mechanistic Probes and Inhibitor Design

The synthesis of structural analogues is fundamental to understanding the biological function of 2-hexaprenyl-6-hydroxyphenol and for developing potential inhibitors of its target pathways. By systematically modifying the structure, researchers can identify the key pharmacophoric elements.

Synthetic strategies allow for the creation of a wide range of analogues. For example, in studies on the related compound ascofuranone, diverse analogues were prepared to explore the structure-activity relationship for trypanosome alternative oxidase (TAO) inhibition. nih.gov These methods, which include ortho-lithiation and Lewis acid-catalyzed reactions, enable modifications to both the aromatic ring and the isoprenoid side chain, facilitating the generation of more drug-like TAO inhibitors. nih.gov

The synthesis of analogues of colletochlorin A, a related fungal metabolite, has been achieved via an asymmetric total synthesis. researchgate.net This approach utilized a coupling reaction between a highly substituted aromatic Gilman cuprate (B13416276) and an optically active allyl bromide. The strategy also enabled the preparation of differently halogenated synthetic analogues with high enantiomeric purity, demonstrating how synthetic chemistry can be used to probe the influence of stereochemistry and halogenation on biological activity. researchgate.net

Modifications can include:

Varying the length and saturation of the prenyl chain : To assess the importance of lipophilicity and chain length for membrane affinity and biological activity. researchgate.net

Altering the substitution pattern on the aromatic ring : Introducing or removing hydroxyl, methoxy (B1213986), or halogen groups to probe electronic and steric requirements. researchgate.netresearchgate.net

Introducing different functional groups : Aminomethyl groups, for example, can be introduced to alter solubility and create new interaction points with biological targets. researchgate.net

These synthetic efforts provide crucial tools for biochemical studies. For instance, synthetic farnesylated analogues of Q-intermediates, such as 2-farnesyl-6-hydroxyphenol, have been used in in-vitro assays to characterize the function of O-methyltransferases like Coq3 in the coenzyme Q biosynthetic pathway.

Molecular and Cellular Mechanistic Investigations

Substrate Recognition and Catalytic Mechanisms of Associated Enzymes

The biosynthesis of ubiquinone (Coenzyme Q) is a complex process involving a series of enzymatic reactions. The compound 2-Hexaprenyl-6-hydroxyphenol is a key intermediate in this pathway, and its transformations are catalyzed by specific enzymes that exhibit remarkable substrate recognition and catalytic mechanisms.

Coq3 (2-Hexaprenyl-6-hydroxyphenol O-Methyltransferase) Activity and Specificity Studies

Coq3, also known as 2-Hexaprenyl-6-hydroxyphenol O-methyltransferase, is a crucial enzyme in the ubiquinone biosynthetic pathway. tandfonline.comtandfonline.com It is an S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase that catalyzes O-methylation steps in the formation of coenzyme Q. In eukaryotes like Saccharomyces cerevisiae, Coq3 is responsible for the O-methylation of 3,4-dihydroxy-5-polyprenylbenzoic acid. In prokaryotes such as Escherichia coli, the homologous protein, UbiG, carries out the O-methylation of 2-polyprenyl-6-hydroxyphenol. ebi.ac.uk

Studies have shown that Coq3 and its bacterial homolog UbiG can catalyze more than one O-methylation reaction in the ubiquinone pathway. enzyme-database.org The yeast and rat Coq3 enzymes, as well as the E. coli UbiG protein, have demonstrated the ability to methylate various intermediates, including 2-farnesyl-6-hydroxyphenol and demethyl-Q3. This indicates a degree of substrate promiscuity. The human COQ3 enzyme has been shown to restore the synthesis of ubiquinone-6 in yeast mutants lacking the coq3 gene, highlighting the conserved function of this enzyme across different species. enzyme-database.org

The Coq3 polypeptide is found to be a peripherally associated inner mitochondrial membrane protein, situated on the matrix side. While yeast Coq3 appears to be tightly bound to the inner mitochondrial membrane, the E. coli UbiG can be solubilized and function as a soluble enzyme. The activity of Coq3 is dependent on its association with a multi-protein complex, and its steady-state levels are affected by the absence of other Coq proteins. researchgate.netnih.gov

Coq6 (PHB-2-Hexaprenyl Hydroxylase) Structural and Functional Analysis, including Substrate Access Channels

Coq6 is a flavin-dependent monooxygenase that plays a critical role in the hydroxylation of the benzene (B151609) ring of coenzyme Q precursors. nih.govresearchgate.net Specifically, in Saccharomyces cerevisiae, it is proposed to catalyze the C5-hydroxylation of the benzoquinone ring. nih.govplos.org Biochemical studies have confirmed that Coq6 is a flavoprotein that utilizes FAD as a cofactor. nih.govplos.org

Due to the hydrophobic nature of its substrate, Coq6 has evolved a specific channel and cavity to guide the bulky substrate to its catalytic site. plos.org Homology models of the Coq6-FAD complex have been constructed and analyzed through molecular dynamics and substrate docking calculations using 3-hexaprenyl-4-hydroxyphenol (4-HP6) as a model substrate. nih.govresearchgate.netplos.org These computational studies have identified a potential substrate access channel. nih.govplos.org

To validate these findings, in silico mutations at the entrance of this proposed channel were designed. Single mutations (G248R and L382E) were predicted to partially block substrate access, while a double mutation (G248R-L382E) was predicted to block it completely. nih.gov Subsequent in vivo experiments supported these predictions, showing decreased activity or inactivation of the mutated enzymes, thus confirming the presence and importance of the substrate access channel for Coq6 function. nih.govplos.org The analysis of potential substrate access channels was performed using tools like CAVER, which helps in identifying and characterizing tunnels within protein structures. nih.gov

The Coq6 enzyme is part of a multi-protein complex involved in ubiquinone biosynthesis, and its stability and activity are influenced by other proteins in this complex, such as Coq9. biorxiv.orgnih.gov

Studies on Anaerobic Hydroxylases in Ubiquinone Biosynthesis

While the aerobic biosynthesis of ubiquinone, which relies on molecular oxygen for hydroxylation steps, is well-studied, the anaerobic pathway has remained less characterized until recently. anr.fr It is now known that many bacteria, including the facultative anaerobe Escherichia coli, can synthesize ubiquinone in the absence of oxygen. anr.fracs.org This anaerobic synthesis is crucial for anaerobic respiration, where ubiquinone acts as an electron shuttle. anr.fr

Three genes, ubiT, ubiU, and ubiV, have been identified as essential for the O2-independent biosynthesis of ubiquinone in E. coli. anr.frnih.gov These genes are conserved in many proteobacteria, suggesting that anaerobic ubiquinone synthesis is a widespread phenomenon. anr.fr The proteins UbiU and UbiV are believed to function as anaerobic hydroxylases, catalyzing the hydroxylation reactions without the use of O2. nih.govanr.fr This represents a novel type of hydroxylation chemistry, potentially involving Fe-S cofactors and a hydroxyl donor other than molecular oxygen. anr.fr

The regulation of this anaerobic pathway is under the control of the O2-sensing transcriptional regulator Fnr. nih.gov This allows for the production of ubiquinone across a range of oxygen concentrations, from anaerobic to microaerobic conditions. The UbiT protein, which contains a lipid-binding domain, is thought to play a role in the efficient transition from anaerobic to aerobic ubiquinone synthesis. nih.gov

Interaction with Biological Membranes and Lipophilicity Effects on Biological Activity

The long, nonpolar hexaprenyl tail of 2-hexaprenyl-6-hydroxyphenol imparts significant lipophilicity to the molecule. tandfonline.comnih.gov This property is a key determinant of its interaction with biological membranes and its subsequent biological activity. Lipophilicity governs how molecules partition between aqueous and lipid environments, influencing their solubility, membrane permeability, and interactions with membrane-bound proteins. nih.gov

The isoprenoid side chain is responsible for anchoring the molecule within the lipid bilayer of membranes, while the phenolic head group is where the chemical reactions, such as hydroxylation and methylation, take place. tandfonline.com The ability of prenylated phenols to insert into and interact with the phospholipid bilayer can disrupt membrane structure and function. This interaction can involve the formation of hydrogen bonds between the hydroxyl groups of the phenol (B47542) and the oxygen atoms of the lipid headgroups, which can initiate membrane disruption. mdpi.com

The lipophilicity of a compound significantly impacts its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov For molecules like 2-hexaprenyl-6-hydroxyphenol, which are intermediates in the synthesis of a membrane-bound electron carrier, their lipophilicity ensures they are correctly localized within the mitochondrial inner membrane for subsequent enzymatic modifications. The interaction of such molecules with model membranes, like those composed of bacterial phospholipids, can be studied using techniques that measure changes in surface pressure and surface potential, providing insights into how these compounds modify membrane structure. mdpi.com

Cellular Assays and In Vitro Model Systems for Activity Profiling (Excluding Clinical Studies)

Antimicrobial Activity Studies of Prenylated Phenols in Bacterial Models

Prenylated phenols, a class of compounds to which 2-hexaprenyl-6-hydroxyphenol belongs, have demonstrated significant antimicrobial activity against a range of bacteria. mdpi.comacs.orgresearchgate.net Their lipophilic nature, conferred by the prenyl chain, is thought to enhance their ability to permeate bacterial cell membranes and interact with intracellular targets. researchgate.net

In vitro assays are commonly used to evaluate the antimicrobial efficacy of these compounds. The agar (B569324) well diffusion method is a standard technique to screen for antimicrobial activity, where the size of the inhibition zone around a well containing the test compound indicates its effectiveness against a particular microorganism. openveterinaryjournal.com For more quantitative data, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov The Minimum Bactericidal Concentration (MBC) can also be determined to assess whether the compound kills the bacteria or merely inhibits their growth. nih.gov

Studies on various prenylated flavonoids and polyphenols have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. mdpi.comacs.org For instance, some prenylated flavonoids have shown potent inhibition of phytopathogenic bacteria with IC50 values below 3.9 μM. mdpi.com The antibacterial mechanisms of these compounds are diverse and can include the disruption of cytoplasmic membrane function, inhibition of nucleic acid synthesis, and interference with energy metabolism. researchgate.netmdpi.com

The following table summarizes the antimicrobial activity of some prenylated phenols against various bacterial strains as reported in the literature.

| Compound Class | Bacterial Strain | Activity Metric | Result |

| Prenylated Flavonoids | Staphylococcus aureus (sensitive and resistant strains) | MIC | 5 to 50 µg/mL for some compounds. mdpi.com |

| Prenylated Flavonoids | Phytopathogenic bacteria | IC50 | < 3.9 μM for several compounds. mdpi.com |

| Ethanolic Propolis Extract | Gram-positive bacteria | MIC | 0.078% - 1.25% of EEP. nih.gov |

| Ethanolic Propolis Extract | Gram-negative bacteria | MIC | 1.25% - >5% of EEP. nih.gov |

| Plicatin B | Streptococcus mutans, S. sanguinis, S. mitis | MIC | 31.2 μg/mL. nih.gov |

| 2′,3′,7,8-tetrahydro-plicatin B | S. mitis | MIC | 31.2 μg/mL. nih.gov |

| 2′,3′,7,8-tetrahydro-plicatin B | S. mutans, S. salivarius, S. sobrinus, Lactobacillus paracasei | MIC | 62.5 μg/mL. nih.gov |

Antioxidant and Anti-inflammatory Mechanisms in Cellular Systems

The molecular structure of 2-Hexaprenyl-6-hydroxyphenol, featuring a catechol ring and a long lipophilic prenyl chain, suggests a high potential for interaction with cellular membranes and biological systems, underpinning its antioxidant and anti-inflammatory properties. This compound is a known intermediate in the ubiquinone biosynthesis pathway and has garnered attention for its antioxidant capabilities. scispace.com In mutant organisms deficient in the Coq7 enzyme, an accumulation of 2-hexaprenyl-6-hydroxyphenol is observed, highlighting its role as a metabolic precursor to coenzyme Q. scispace.commdpi.com

The antioxidant and anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key cellular signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE). researchgate.net Under conditions of oxidative stress, phytochemicals can promote the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. researchgate.net This nuclear translocation initiates the transcription of protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species (ROS). researchgate.net Studies on related phenolic compounds have demonstrated a significant reduction in intracellular ROS levels and an upregulation of Nrf2/HO-1 expression in neuronal cell lines. researchgate.net

In addition to the Nrf2 pathway, the anti-inflammatory actions of related phytochemicals are frequently linked to the inhibition of pro-inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways. nih.gov The NF-κB signaling pathway is a critical regulator of the immune response, and its activation leads to the production of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Certain plant-derived flavonoids have been shown to suppress NF-κB activation, thereby downregulating the expression of these inflammatory mediators in macrophage cell lines. nih.govmdpi.com

Enzyme Inhibition Studies (e.g., Human Carboxylesterase 2 by Related Prenylated Flavonoids)

While direct enzyme inhibition studies on 2-Hexaprenyl-6-hydroxyphenol are not extensively documented, research on structurally related prenylated flavonoids provides significant insights into potential inhibitory activities, particularly against human carboxylesterase 2 (hCE2). nih.govresearchgate.net hCE2 is a key enzyme in the serine hydrolase superfamily, playing a crucial role in the metabolism and detoxification of various xenobiotics and the metabolic activation of ester-containing prodrugs. researchgate.netfrontiersin.org

Investigations into the structure-activity relationships of flavonoids as hCE2 inhibitors have revealed specific structural requirements for potent inhibition. The presence of hydroxyl groups at positions C3 and C6 of the flavonoid backbone has been identified as essential for inhibitory activity. researchgate.net Conversely, glycosylation of the flavonoid structure typically leads to a loss of this inhibitory effect. researchgate.net The introduction of a prenyl group, which increases the lipophilicity of the molecule, is known to enhance interactions with biological membranes and can influence biological activity. nih.govprolekare.cz

Studies on a range of flavonoids have demonstrated varying degrees of hCE2 inhibition. For instance, among numerous flavonoids tested, 5,6-dihydroxyflavone (B183487) displayed the most potent inhibitory effect against hCE2, with a reported IC50 value of 3.50 μM. researchgate.net The inhibitory potential of various prenylated flavonoids against hCE2 highlights a promising area for investigation.

Advanced Analytical Methodologies for Research Purposes

Mass Spectrometry-Based Techniques for Intermediate Identification and Quantification (e.g., LC-MS, High-Resolution MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the analysis of 2-hexaprenyl-6-hydroxyphenol and its biosynthetic intermediates. americanpharmaceuticalreview.com The complexity of biological matrices requires the high separation efficiency of LC and the sensitivity and specificity of MS detection. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is a gold standard for quantifying low-abundance molecules in complex mixtures. mdpi.com For 2-hexaprenyl-6-hydroxyphenol, a lipophilic compound, reverse-phase chromatography is typically employed, using columns like a C18 with a gradient elution of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govresearchgate.net An electrospray ionization (ESI) source is commonly used to generate ions of the analyte, which can be detected in either positive or negative ion mode. shimadzu.comnih.gov For quantification, the tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.neteurl-pesticides.eu In this mode, a specific precursor ion (e.g., the [M+H]+ or [M-H]- ion of the target intermediate) is selected and fragmented, and a specific product ion is monitored. This highly specific detection method provides excellent sensitivity and minimizes interferences from the sample matrix. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements (typically with an error of < 5 ppm). americanpharmaceuticalreview.comchromatographyonline.com This capability is critical in research for several reasons. Firstly, it allows for the confident determination of the elemental composition of an unknown intermediate based on its exact mass. americanpharmaceuticalreview.com For instance, in untargeted metabolomics studies aiming to discover new intermediates in the 2-hexaprenyl-6-hydroxyphenol pathway, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov Secondly, HRMS/MS provides accurate mass data for fragment ions, which greatly aids in the structural elucidation of unknown metabolites without the need for authentic standards. americanpharmaceuticalreview.com A study on groundwater metabolomics successfully used a Quadrupole Time-of-Flight (QToF) LC/MS/MS system to putatively identify the related compound 2-hexaprenyl-6-methoxyphenol, demonstrating the power of this approach for pathway discovery. nih.govbiorxiv.org

| Parameter | Typical Setting for Analysis of Prenylated Phenols | Purpose |

| Chromatography | Reverse-Phase (e.g., Acquity UPLC BEH C18) nih.govresearchgate.net | Separates the lipophilic compound and its intermediates from polar matrix components. |

| Mobile Phase | Gradient of water/methanol or water/acetonitrile with additives like formic acid or ammonium (B1175870) formate. researchgate.net | Efficiently elutes compounds with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI) shimadzu.com | Generates charged molecules from the liquid phase with minimal fragmentation, suitable for a wide range of compounds. |

| MS Mode (Quant) | Multiple Reaction Monitoring (MRM) researchgate.neteurl-pesticides.eu | Provides high sensitivity and specificity for quantifying known intermediates by monitoring specific precursor-to-product ion transitions. |

| MS Mode (ID) | High-Resolution Full Scan MS and MS/MS (e.g., TOF, Orbitrap) americanpharmaceuticalreview.comchromatographyonline.com | Enables determination of elemental composition from accurate mass for identifying unknown intermediates and confirming structures. |

Isotope Labeling and Tracer Studies for Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of precursor molecules through a biosynthetic pathway, providing definitive evidence for pathway connections. nih.govrug.nl By supplying a living system with a precursor enriched with a stable isotope (e.g., ¹³C, ²H, or ¹⁵N), researchers can track the incorporation of the isotope into downstream metabolites, including 2-hexaprenyl-6-hydroxyphenol. nih.gov

For elucidating the biosynthesis of 2-hexaprenyl-6-hydroxyphenol, two key parts of the molecule can be investigated: the aromatic catechol ring and the hexaprenyl side chain.

Tracing the Aromatic Ring: The catechol (benzene-1,2-diol) moiety is a central component. ebi.ac.uk Studies on related pathways have successfully used deuterium-labeled precursors, such as [²H₆]-catechol or [²H₆]-salicylic acid, to track their conversion into other aromatic compounds. nih.gov A similar strategy could be employed by feeding an organism that produces 2-hexaprenyl-6-hydroxyphenol with ¹³C₆-labeled catechol or a potential precursor like ¹³C₆-labeled salicylic (B10762653) acid. Subsequent analysis of the purified 2-hexaprenyl-6-hydroxyphenol by mass spectrometry would reveal an increase in mass corresponding to the number of ¹³C atoms incorporated, confirming the precursor-product relationship.

Tracing the Hexaprenyl Chain: The hexaprenyl side chain is derived from the isoprenoid pathway. The fundamental building blocks are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Feeding the organism with ¹³C-labeled glucose or pyruvate (B1213749) and analyzing the mass spectrum of 2-hexaprenyl-6-hydroxyphenol would show a complex labeling pattern, which can be analyzed to confirm the involvement of the isoprenoid pathway.

The analysis is typically performed using LC-MS, which can precisely measure the mass shift in the final product and any detected intermediates. nih.gov This approach not only confirms the pathway but can also help identify previously unknown intermediates that become isotopically labeled. nih.govnih.gov

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment in Research (e.g., NMR Spectroscopy, Flash Chromatography)

Once 2-hexaprenyl-6-hydroxyphenol is synthesized or isolated for research purposes, its structural identity and purity must be rigorously confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net

¹H NMR: A proton NMR spectrum would provide key information about the chemical environment of all hydrogen atoms. For 2-hexaprenyl-6-hydroxyphenol, this would include characteristic signals in the aromatic region for the protons on the catechol ring, multiple signals for the vinyl protons and methyl groups of the repeating isoprene (B109036) units in the hexaprenyl chain, and signals for the methylene (B1212753) protons linking the chain.

¹³C NMR: A carbon-13 NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and type of carbon atoms (C, CH, CH₂, CH₃). researchgate.net This would confirm the presence of 36 carbon atoms and help assign the carbons of the aromatic ring and the distinct carbons of the hexaprenyl tail. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing definitive structural proof.

Flash Chromatography: For the purification of 2-hexaprenyl-6-hydroxyphenol in research quantities (milligrams to grams), flash chromatography is a rapid and efficient method. chromatographyonline.comresearchgate.net It is a form of medium-pressure liquid chromatography that uses a column, typically packed with silica (B1680970) gel, and pressurized gas to drive the solvent through the column at a higher flow rate than traditional gravity chromatography. chromtech.comreachdevices.com Given the lipophilic nature of 2-hexaprenyl-6-hydroxyphenol, a typical purification would involve:

Stationary Phase: Silica gel (e.g., 230-400 mesh). researchgate.net

Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes. The optimal solvent system is first determined by thin-layer chromatography (TLC).

Detection: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure compound.

This technique is essential for obtaining high-purity material for subsequent biological assays or detailed spectroscopic analysis. chromtech.com

Protein Characterization Techniques for Biosynthetic Enzymes (e.g., X-ray Crystallography, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS), Native Electrophoresis (BN-PAGE), Fluorescence Imaging)

Understanding the enzymes that synthesize 2-hexaprenyl-6-hydroxyphenol is fundamental to studying its biosynthesis. This involves characterizing their structure, oligomeric state, and activity.

X-ray Crystallography: This technique provides an atomic-resolution three-dimensional structure of a protein. numberanalytics.comlibretexts.org To study a biosynthetic enzyme from the 2-hexaprenyl-6-hydroxyphenol pathway, the enzyme must first be overexpressed, purified, and crystallized. libretexts.org The resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, which is then interpreted to build an atomic model of the enzyme. numberanalytics.com The structure can reveal the architecture of the active site, identify key catalytic residues, and provide insights into the mechanism of substrate binding and catalysis. nih.gov For example, the crystal structure of a related enzyme, the C5-hydroxylase UbiI from the coenzyme Q pathway, has been solved, providing a template for understanding similar enzymes. nih.gov

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS): This method is used to determine the absolute molar mass and oligomeric state of a protein in solution. A purified enzyme is passed through a size-exclusion chromatography column to separate it based on hydrodynamic radius. The eluent then flows through a series of detectors, including a light scattering detector, a refractive index detector, and a UV detector. SEC-MALLS can accurately determine if an enzyme functions as a monomer, dimer, tetramer, or other oligomeric form. For example, SEC-MALLS experiments showed that the UbiI hydroxylase behaves as a tetramer in solution. nih.gov

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): BN-PAGE is a native gel electrophoresis technique used to separate intact protein complexes based on their size and shape. researchgate.netresearchgate.net Proteins are coated with the negatively charged dye Coomassie Blue G-250, which allows them to migrate in an electric field without being denatured. nih.gov This technique can be used to investigate whether the enzymes in the 2-hexaprenyl-6-hydroxyphenol pathway form a stable multi-enzyme complex (a "metabolon") to facilitate efficient substrate channeling. After separation by BN-PAGE, the components of a specific complex can be further separated in a second dimension by denaturing SDS-PAGE and identified by mass spectrometry. nih.govjsmcentral.org

Fluorescence Imaging: Fluorescence-based techniques can be used to study enzyme activity and localization within living cells. frontiersin.orgrsc.org An "activatable" fluorescent probe could be designed, for instance, by attaching a quenching molecule to a substrate analog of a pathway enzyme via a cleavable linker. nih.govmdpi.com When the enzyme cleaves the linker, the fluorophore is released from the quencher, resulting in a "turn-on" fluorescent signal at the site of enzyme activity. nih.gov This allows for the real-time visualization of where and when the enzyme is active within the cell, providing critical information about the spatial organization of the biosynthetic pathway. frontiersin.orgrsc.org

| Technique | Application for Biosynthetic Enzyme Research | Information Gained |

| X-ray Crystallography | Determining the 3D structure of a purified and crystallized enzyme. numberanalytics.com | Atomic-level detail of the active site, substrate binding pocket, and overall protein fold; insight into catalytic mechanism. nih.gov |

| SEC-MALLS | Analyzing a purified enzyme in solution. nih.gov | Absolute molar mass and precise oligomeric state (monomer, dimer, etc.). |

| BN-PAGE | Separating native protein complexes from cell lysates. researchgate.netjsmcentral.org | Size, composition, and relative abundance of multi-enzyme complexes; evidence for metabolons. researchgate.net |

| Fluorescence Imaging | Visualizing enzyme activity in living cells using specific probes. frontiersin.orgrsc.org | Spatiotemporal dynamics of enzyme activity; subcellular localization of the biosynthetic pathway. |

Emerging Research Applications and Future Directions

Development of Biosynthesis Inhibitors as Research Tools or for Targeting Specific Pathogens

The development of inhibitors targeting the biosynthesis of ubiquinone, for which 2-hexaprenyl-6-hydroxyphenol is a precursor, holds significant promise as a strategy for combating specific pathogens, including parasitic helminths. Serine protease inhibitors (serpins) identified in various parasitic helminths are known to play crucial roles in immune evasion and parasite survival. nih.gov By disrupting the production of essential molecules like coenzyme Q, it may be possible to interfere with the parasite's energy metabolism and other vital functions.

Research in this area focuses on identifying and characterizing the enzymes involved in the ubiquinone biosynthetic pathway of these pathogens. For instance, studies on parasitic helminths such as Ascaris spp., Brugia malayi, and Schistosoma spp. have identified various serpins and other small serine protease inhibitors that are critical for their survival. nih.gov Targeting the enzymes responsible for the synthesis of 2-hexaprenyl-6-hydroxyphenol and its subsequent conversion to ubiquinone could provide a novel therapeutic avenue. The unique aspects of the parasite's biosynthetic pathway compared to the host's could be exploited to ensure target specificity and minimize off-target effects.

Genetic Engineering Approaches for Enhanced Production of Ubiquinone or Related Prenylated Compounds in Microbial Systems

The demand for coenzyme Q10 (CoQ10), a vital antioxidant and component of the electron transport chain, has spurred research into enhancing its production in microbial systems. sciencepublishinggroup.com Genetic engineering of microorganisms like Escherichia coli, Saccharomyces cerevisiae, Agrobacterium sp., and Rhodobacter sphaeroides has shown significant promise in boosting CoQ10 yields. sciencepublishinggroup.comresearchgate.net These strategies often involve the overexpression of key genes in the CoQ10 biosynthetic pathway.

Several approaches have been explored to engineer microbial systems for enhanced CoQ10 production:

Overexpression of Pathway Genes: Increasing the expression of genes involved in the synthesis of the precursors of CoQ10, such as the isoprenoid side chain and the benzoquinone ring, can lead to higher yields. researchgate.netd-nb.info

Metabolic Pathway Modification: Redirecting metabolic flux towards the CoQ10 pathway by modifying competing pathways can also enhance production. sciencepublishinggroup.com

Optimization of Fermentation Conditions: Fine-tuning fermentation parameters such as pH, temperature, and nutrient supply can significantly improve CoQ10 yields in genetically engineered microbes. d-nb.info

Recent advancements in metabolic engineering and synthetic biology, including the use of CRISPR-based tools, are expected to further refine these strategies and enable even higher levels of CoQ10 production in microbial factories. mdpi.com

Structure-Activity Relationship Studies for the Design of Next-Generation Research Probes and Bioactive Scaffolds

Understanding the relationship between the chemical structure of 2-hexaprenyl-6-hydroxyphenol and its biological activity is crucial for designing novel research tools and therapeutic agents. Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. researchgate.net

In the context of 2-hexaprenyl-6-hydroxyphenol, SAR studies can help in the design of:

Potent and Selective Enzyme Inhibitors: By modifying the structure of 2-hexaprenyl-6-hydroxyphenol, it may be possible to develop inhibitors that specifically target enzymes in the ubiquinone biosynthetic pathway of pathogens.

Bioactive Scaffolds: The prenylated phenol (B47542) core of 2-hexaprenyl-6-hydroxyphenol can serve as a scaffold for the development of new bioactive compounds with a range of potential applications.

Research Probes: Labeled analogs of 2-hexaprenyl-6-hydroxyphenol can be used as research probes to study the enzymes and pathways involved in ubiquinone biosynthesis.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict the electronic and structural properties of molecules and guide the design of new compounds with desired activities. researchgate.net These in silico approaches, combined with traditional experimental techniques, are accelerating the pace of drug discovery and development in this area.

Unresolved Questions and Promising Avenues in 2-Hexaprenyl-6-hydroxyphenol Research

Despite significant progress, several aspects of 2-hexaprenyl-6-hydroxyphenol and ubiquinone biosynthesis remain to be fully elucidated. These unresolved questions represent exciting avenues for future research.

Uncharacterized Enzyme Functions: The molecular functions of several proteins involved in CoQ biosynthesis are still unknown. nih.gov In eukaryotes, proteins such as COQ4, COQ8A, and COQ9 are known to be essential for CoQ biosynthesis, but their precise roles have not been determined. nih.gov Similarly, in some bacteria, uncharacterized enzymes are believed to participate in the ubiquinone pathway. uq.edu.au Identifying the functions of these proteins is a key area for future investigation.

Anaerobic Pathway Remodeling: While ubiquinone is primarily associated with aerobic respiration, some bacteria can synthesize it under anaerobic conditions through an oxygen-independent pathway. nih.govanr.fr The enzymes and regulatory mechanisms involved in this anaerobic pathway are not fully understood. anr.frresearchgate.net Research is ongoing to identify the genes and proteins that enable this metabolic flexibility and to understand how the pathway is remodeled in response to changes in oxygen availability. anr.fr Recent studies have identified new genes, such as ubiT, ubiU, and ubiV, that are essential for anaerobic ubiquinone biosynthesis in E. coli. nih.govarxiv.org

Regulation of Biosynthesis: The regulatory networks that control the expression of genes involved in ubiquinone biosynthesis are complex and not fully characterized. Understanding how cells sense their metabolic state and adjust the rate of ubiquinone production is a critical area of research. This includes investigating the role of transcription factors, signaling pathways, and feedback mechanisms in regulating the pathway.

Q & A

Basic Question: What are the primary methodologies for isolating 2-Hexaprenyl-6-hydroxyphenol from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification. Column chromatography using silica gel or reverse-phase HPLC is standard for separating prenylated phenolic compounds. Purity validation requires techniques like NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm molecular structure . For reproducibility, document solvent ratios, column dimensions, and elution gradients, as outlined in protocols for similar polyprenylated phenols .

Basic Question: How can researchers validate the structural identity of 2-Hexaprenyl-6-hydroxyphenol?

Methodological Answer:

Structural validation combines spectroscopic and computational methods:

- NMR Spectroscopy : Assign peaks for the hydroxyphenol moiety (δ ~6.8–7.2 ppm for aromatic protons) and hexaprenyl chain (δ ~1.2–2.5 ppm for methylene/methyl groups).

- Mass Spectrometry : HRMS (ESI or MALDI-TOF) confirms the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).

- Comparative Analysis : Cross-reference with spectral databases (e.g., SciFinder, PubChem) and published analogs like geranylnitril or hydroxybenzamidine .

Advanced Question: How can conflicting NMR data for 2-Hexaprenyl-6-hydroxyphenol be resolved?

Methodological Answer:

Data discrepancies often arise from stereochemical variations or solvent effects. To resolve:

Multi-Dimensional NMR : Use 2D techniques (COSY, HSQC, HMBC) to assign overlapping signals.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts.

Alternative Solvents : Repeat experiments in deuterated DMSO or acetone to reduce signal broadening.

Collaborative Validation : Share raw data with peer labs to confirm assignments, aligning with methodological rigor in contested data analysis .

Advanced Question: What experimental design optimizes the synthesis of 2-Hexaprenyl-6-hydroxyphenol?

Methodological Answer:

Synthetic optimization requires a factorial design approach:

- Key Variables : Temperature (40–80°C), catalyst (e.g., Pd/C for coupling reactions), and reaction time (12–48 hrs).

- Analytical Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., prenylation of 6-hydroxyphenol).

- Yield Improvement : Introduce protecting groups (e.g., acetyl) for the phenolic hydroxyl to prevent side reactions.

- Reproducibility : Document batch-specific conditions, as emphasized in synthetic protocols for structurally complex phenols .

Basic Question: What are the best practices for reviewing existing literature on 2-Hexaprenyl-6-hydroxyphenol?

Methodological Answer:

Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., "prenylated phenols," "hydroxyphenol derivatives").

Data Extraction : Compile physicochemical properties, spectral data, and bioactivity from peer-reviewed studies.

Critical Appraisal : Prioritize studies with rigorous experimental validation (e.g., NMR, X-ray crystallography).

Gaps Identification : Note inconsistencies in reported yields or bioactivity, as highlighted in HPV chemical assessment frameworks .

Advanced Question: How can researchers address contradictory bioactivity results for 2-Hexaprenyl-6-hydroxyphenol?

Methodological Answer:

Contradictions may stem from assay variability or compound purity. Mitigate by:

Standardized Assays : Use established protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition).

Purity Thresholds : Ensure ≥95% purity (via HPLC) and exclude solvent residues.

Dose-Response Curves : Validate activity across multiple concentrations.

Meta-Analysis : Statistically aggregate data from independent studies to identify trends, aligning with epistemological frameworks for data synthesis .

Basic Question: What are the key challenges in quantifying 2-Hexaprenyl-6-hydroxyphenol in complex matrices?

Methodological Answer:

Challenges include matrix interference and low abundance. Solutions:

- Sample Prep : Solid-phase extraction (SPE) or liquid-liquid partitioning to isolate the compound.

- Detection : UPLC-MS/MS with MRM mode for high sensitivity.

- Calibration : Use deuterated internal standards (e.g., D₃-2-Hexaprenyl-6-hydroxyphenol) to correct for matrix effects.

- Validation : Follow ICH guidelines for LOD, LOQ, and recovery rates .

Advanced Question: How to design a study investigating the biosynthetic pathway of 2-Hexaprenyl-6-hydroxyphenol?

Methodological Answer:

Hypothesis-Driven Approach : Test candidate enzymes (e.g., prenyltransferases) via gene knockout/overexpression in model organisms.

Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon flux in biosynthesis.

Metabolomic Profiling : LC-HRMS to identify intermediates and shunt products.

Comparative Genomics : Align pathways with known prenylated phenol producers (e.g., Streptomyces spp.), applying methodologies from contested territories research for cross-disciplinary validation .

Basic Question: What ethical considerations apply to handling 2-Hexaprenyl-6-hydroxyphenol in lab settings?

Methodological Answer:

- Safety Protocols : Follow OSHA guidelines for handling phenolic compounds (gloves, fume hoods).

- Waste Disposal : Neutralize acidic phenolic waste before disposal.

- Data Integrity : Avoid selective reporting; disclose all adverse outcomes (e.g., instability in light/heat).

- Replicability : Share detailed protocols via repositories like Zenodo, adhering to ethical research frameworks .

Advanced Question: How can machine learning models predict the physicochemical properties of 2-Hexaprenyl-6-hydroxyphenol?

Methodological Answer:

Dataset Curation : Compile experimental data (logP, solubility, pKa) from literature.

Feature Selection : Use molecular descriptors (e.g., topological surface area, H-bond donors).

Model Training : Apply algorithms (Random Forest, ANN) via platforms like KNIME or Python’s scikit-learn.

Validation : Compare predictions with experimental results for novel analogs, integrating ontological considerations for model interpretability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.